2-[1-oxo-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-oxo-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a molecular formula of C25H26N2O3 This compound features a quinoline moiety substituted with multiple methyl groups, linked to an isoindole dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-oxo-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by its functionalization to introduce the isoindole dione moiety. Common reagents used in these reactions include acetic anhydride, bromine, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[1-oxo-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can modify the quinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Acetic acid, chloroform, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce more saturated compounds .
Scientific Research Applications
2-[1-oxo-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[1-oxo-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-[1-oxo-1-(2,2,4,6,8-pentamethylquinolin-1-yl)propan-2-yl]isoindole-1,3-dione: A closely related compound with similar structural features and chemical properties.
4-hydroxy-2-quinolones: Compounds with a quinoline core that exhibit different functional groups and biological activities.
Indole derivatives: Compounds containing an indole moiety, known for their diverse biological and clinical applications.
Uniqueness
2-[1-oxo-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern and the combination of quinoline and isoindole dione structures.
Properties
IUPAC Name |
2-[1-oxo-1-(2,2,4,6,7-pentamethylquinolin-1-yl)propan-2-yl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-14-11-20-16(3)13-25(5,6)27(21(20)12-15(14)2)22(28)17(4)26-23(29)18-9-7-8-10-19(18)24(26)30/h7-13,17H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARMRPAJGORFFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)C(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.